![molecular formula C17H21NO2 B2420496 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223890-71-8](/img/structure/B2420496.png)
2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of EMDP is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and inflammation. EMDP has also been found to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EMDP has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of ROS and pro-inflammatory cytokines, and to increase the activity of antioxidant enzymes. EMDP has also been found to modulate the expression of genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EMDP in lab experiments is that it exhibits low toxicity and is relatively stable. However, one of the limitations of using EMDP is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EMDP. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of EMDP and to identify potential drug targets. Another area of interest is the potential use of EMDP in cancer therapy. Future studies should focus on identifying the specific mechanisms by which EMDP exerts its anticancer effects and on optimizing the compound for use in clinical settings.
In conclusion, EMDP is a promising compound that exhibits various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
Synthesemethoden
EMDP can be synthesized by the reaction of 2,6-dimethoxyphenol with 4-ethylbenzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
EMDP has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMDP has also been found to have anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
2-[[(4-ethylphenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-13-7-9-14(10-8-13)11-18-12-15-5-4-6-16(20-2)17(15)19/h4-10,18-19H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGVPUYNASJSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
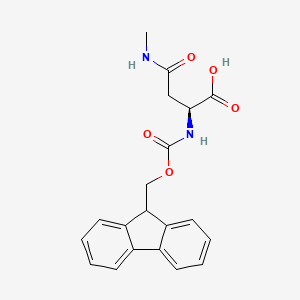
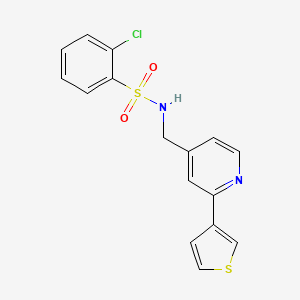


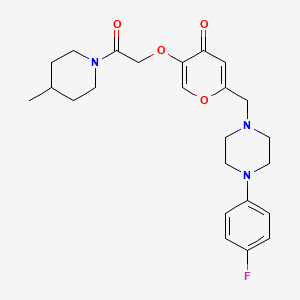
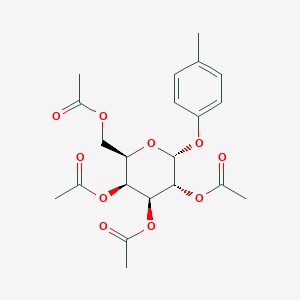
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
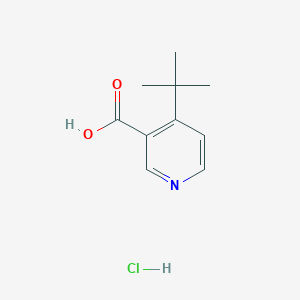

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
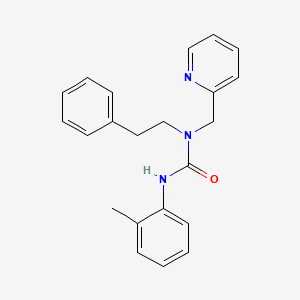
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)